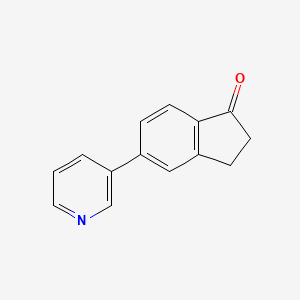

5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one

Overview

Description

Scientific Research Applications

1. Synthesis and Characterization

Recent research has explored the synthesis and characterization of compounds structurally related to 5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one. Ryzhkova et al. (2022) studied the one-pot synthesis of chromeno[2,3-b]pyridines, emphasizing their versatile biological profiles and applications in pharmaceutical and agrochemical industries. Similarly, Ryzhkova et al. (2023) investigated the multicomponent reaction of related compounds, assessing their structural properties through elemental analysis and spectroscopy (Ryzhkova et al., 2022) (Ryzhkova et al., 2023).

2. Photoinduced Reactions

Vetokhina et al. (2012) delved into the photoinduced reactions of compounds such as 2-(1H-pyrazol-5-yl)pyridine, which is structurally similar to 5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one. They highlighted its unique ability to exhibit three types of photoreactions, including excited-state intramolecular and intermolecular proton transfers, which are significant for understanding chemical and physical properties of these compounds (Vetokhina et al., 2012).

3. Metal Complexation and Catalysis

Research on metal complexation of similar compounds has been conducted. Matczak-Jon et al. (2010) examined the complexation of Zn(II), Mg(II), and Ca(II) by (pyridin-2-yl)aminomethane-1,1-diphosphonic acids. This study is vital for understanding how these compounds interact with metal ions, which is crucial in fields like catalysis and materials science (Matczak-Jon et al., 2010).

4. Pharmaceutical Applications

In the pharmaceutical field, Kumar et al. (2020) investigated the structural and spectral properties of a synthetic analog of 4H-pyran, which shares structural similarities with 5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one. Their work included theoretical and experimental studies, highlighting the potential pharmaceutical applications of such compounds (Kumar et al., 2020).

Future Directions

The future directions for “5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one” and similar compounds could involve further exploration of their therapeutic potential. For instance, imidazole and its derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, “5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one” could potentially have similar applications in the future.

Mechanism of Action

Target of Action

Similar compounds have been found to target proteins like serine/threonine-protein kinase b-raf .

Biochemical Pathways

Related compounds have been found to influence various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Result of Action

Related compounds have shown improvement in cognitive and memory function, suggesting potential neuroprotective effects .

properties

IUPAC Name |

5-pyridin-3-yl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-14-6-4-11-8-10(3-5-13(11)14)12-2-1-7-15-9-12/h1-3,5,7-9H,4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSOPUXDEXJMIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1H-benzo[d]imidazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2897595.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2897598.png)

![5-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2897604.png)

![Benzyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2897609.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2897617.png)

![1,3-dimethyl-2,4,5-trioxo-1,2,3,4,5,6-hexahydrofuro[2,3-d]pyrimidine-6-carbaldehyde O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime](/img/structure/B2897618.png)